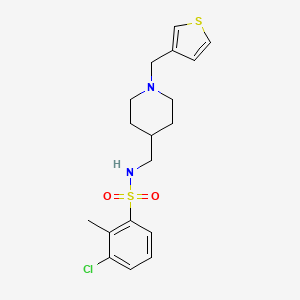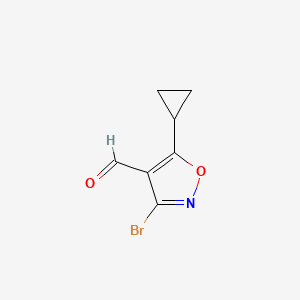
4-chloro-N-(2-phénoxypyrimidin-5-yl)benzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a chloro group, a phenoxypyrimidine moiety, and a benzenesulfonamide structure. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenoxypyrimidine Moiety: The phenoxypyrimidine core can be synthesized through a nucleophilic aromatic substitution reaction where a phenol derivative reacts with a halogenated pyrimidine under basic conditions.
Sulfonamide Formation: The phenoxypyrimidine intermediate is then reacted with a chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of new sulfonamide derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Hydrolysis: Formation of the corresponding sulfonic acid and amine.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity. This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide: shares structural similarities with other benzenesulfonamide derivatives such as:
Uniqueness
- The presence of the phenoxypyrimidine moiety in 4-chloro-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide distinguishes it from other benzenesulfonamide derivatives. This unique structure contributes to its specific biological activities and potential applications in various fields.
Propriétés
IUPAC Name |
4-chloro-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3S/c17-12-6-8-15(9-7-12)24(21,22)20-13-10-18-16(19-11-13)23-14-4-2-1-3-5-14/h1-11,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEWPKOAFXZRSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2529164.png)


![2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2529169.png)


![N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2529177.png)
![[5-acetamido-3,4-diacetyloxy-6-[4-[(E)-3-phenylprop-2-enoyl]phenoxy]oxan-2-yl]methyl acetate](/img/structure/B2529178.png)




![5-methyl-4-{4-[1-(thiophen-3-yl)ethyl]piperazine-1-carbonyl}-1H-pyrrole-2-carbaldehyde](/img/structure/B2529184.png)
